N3 Substituent Differentiation: Cyclopropylmethyl vs. Cyclopropyl – Molecular Weight and Atom Count Impact on Fragment-Based Design
The target compound carries an N3-cyclopropylmethyl group (C₄H₇, one additional CH₂ vs. cyclopropyl), resulting in a molecular weight of 219.20 g/mol, which is 14.03 g/mol higher than the direct N3-cyclopropyl analog (CAS 1095826-32-6, MW 205.17 g/mol) and 40.06 g/mol higher than the N3-methyl analog (CAS 1095822-43-7, MW 179.14 g/mol) . This incremental mass difference corresponds to the methylene spacer, which extends the substituent by approximately 1.2–1.5 Å and introduces additional conformational flexibility, potentially altering the binding pose when incorporated into final inhibitors [1].
| Evidence Dimension | Molecular weight and N3 substituent atom count |
|---|---|
| Target Compound Data | MW 219.20 g/mol; N3-cyclopropylmethyl (C₄H₇, 4 heavy atoms) |
| Comparator Or Baseline | N3-cyclopropyl analog (CAS 1095826-32-6): MW 205.17 g/mol, C₃H₅ (3 heavy atoms); N3-methyl analog (CAS 1095822-43-7): MW 179.14 g/mol, CH₃ (1 heavy atom) |
| Quantified Difference | ΔMW = +14.03 g/mol vs. N3-cyclopropyl; ΔMW = +40.06 g/mol vs. N3-methyl. Δ heavy atom count = +1 vs. N3-cyclopropyl; +3 vs. N3-methyl |
| Conditions | Calculated from molecular formula (target: C₉H₉N₅O₂; N3-cyclopropyl: C₈H₇N₅O₂; N3-methyl: C₆H₅N₅O₂) |
Why This Matters
The cyclopropylmethyl group provides a unique steric and lipophilic profile distinct from both smaller (methyl) and more compact (cyclopropyl) N3 substituents, enabling finer tuning of ligand–protein interactions in GCN2 inhibitor programs.
- [1] Lough L, Sherman D, Becerra-Flores M, et al. Triazolo[4,5-d]pyrimidines as Validated GCN2 Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput Struct Biotechnol J. 2018;16:350–360. (Scaffold context and kinase inhibition relevance.) View Source
